![molecular formula C14H14BrN5O2S B2882854 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-bromobenzenesulfonamide CAS No. 1904182-76-8](/img/structure/B2882854.png)

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-bromobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) are a class of non-naturally occurring small molecules that have attracted the interest of researchers . This scaffold is present in various important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer agents .

Synthesis Analysis

New triazolo[1,5-a]pyrimidines containing aroyl and acetyl or ester groups in the pyrimidine ring were synthesized in a process related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction was carried out in either a sequential or one-pot procedure .

Chemical Reactions Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been achieved through multicomponent reactions that significantly simplify experimental procedures, provide access to new, highly complex molecules in a single step, and improve the yields of target products .

Aplicaciones Científicas De Investigación

Antimicrobial and Antitumor Activities

Research into the triazolopyrimidine compound family, to which N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-bromobenzenesulfonamide belongs, has demonstrated a range of biological activities. Notably, compounds within this family have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains. For instance, novel derivatives of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one were synthesized and showed promising antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Farghaly & Hassaneen, 2013). Additionally, the triazolopyrimidine derivatives have been explored for their antitumor activities, with some compounds displaying high growth inhibitory activity against cancer cell lines, indicating potential for cancer therapy development (Mohamed Fares et al., 2014).

Herbicidal and Antibacterial Agents

The chemical class also includes precursors for the synthesis of herbicidal and antibacterial agents. A novel procedure for the regiospecific preparation of arenesulfonamide derivatives of 3,5-diamino-1,2,4-triazole, leading to N-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)arenesulfonamides, has been developed. These compounds have been identified as important herbicidal and antibacterial agents, highlighting the versatility of the triazolopyrimidine scaffold in synthesizing compounds with significant biological activities (K. Chibale et al., 2004).

Antiasthma Agents

Furthermore, the triazolopyrimidine derivatives have been investigated for their potential as antiasthma agents. A study on 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines found them active as mediator release inhibitors, which could be beneficial in the development of new treatments for asthma and other respiratory diseases (J. Medwid et al., 1990).

Mecanismo De Acción

Target of Action

The primary target of the compound N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-bromobenzenesulfonamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, specifically in the transition from the G1 phase to the S phase .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound binding to the ATP-binding pocket of CDK2, preventing ATP from binding and thus stopping the kinase activity of CDK2 . This results in the disruption of the cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle pathway. Under normal circumstances, CDK2 binds with cyclin E or cyclin A to promote progression from the G1 phase to the S phase and through the S phase of the cell cycle, respectively . By inhibiting CDK2, the compound prevents this progression, effectively halting the cell cycle .

Result of Action

The result of the compound’s action is significant inhibition of cell proliferation . Specifically, it has been shown to have cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within cells .

Direcciones Futuras

The development of [1,2,4]triazolo[1,5-a]pyrimidines in medicinal chemistry has been based on this heterocyclic nucleus as a possible bio-isostere for purines, carboxylic acid, and N-acetylated lysine . The most active compound might be a valuable hit compound for the development of anticancer agents .

Propiedades

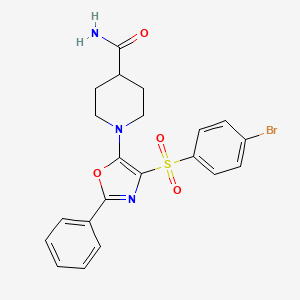

IUPAC Name |

2-bromo-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrN5O2S/c15-12-5-1-2-6-13(12)23(21,22)19-7-3-4-11-8-16-14-17-10-18-20(14)9-11/h1-2,5-6,8-10,19H,3-4,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGVTUEUFYVTGPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-(2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetyl)piperidine-3-carboxylate](/img/structure/B2882771.png)

![4-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid](/img/structure/B2882772.png)

![2-{4-[(2,5-difluorophenyl)methanesulfonamido]phenyl}-N-(2-methoxyethyl)acetamide](/img/structure/B2882777.png)

![4-Chloro-2-[(4-methoxyphenyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2882779.png)

![N-[2-(1H-indol-3-yl)ethyl]-1-(2-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2882781.png)

![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(naphthalen-1-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2882784.png)

![2-[4-(Tert-butyl)anilino]-3-chloronaphthoquinone](/img/structure/B2882785.png)

![Ethyl ({4-amino-5-[(butylamino)carbonyl]-1,3-thiazol-2-yl}thio)acetate](/img/structure/B2882794.png)